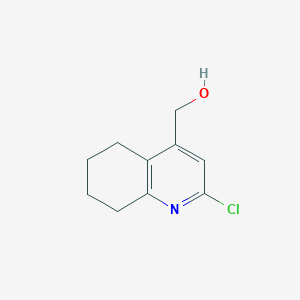
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol is a chemical compound with the molecular formula C10H12ClNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a chloro substituent at the 2-position and a hydroxymethyl group at the 4-position of the quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloroaniline, the compound can be synthesized via a series of reactions including alkylation, cyclization, and reduction steps . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5,6,7,8-tetrahydro-4-quinolinecarboxylic acid.
Reduction: Formation of 5,6,7,8-tetrahydroquinoline.
Substitution: Formation of 2-amino-5,6,7,8-tetrahydro-4-quinolinemethanol.
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure with a nitrile group at the 3-position.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro and aldehyde group on the quinoline ring.
5,6,7,8-Tetrahydroquinoline: Lacks the chloro and hydroxymethyl substituents.
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(2-chloro-5,6,7,8-tetrahydroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H12ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h5,13H,1-4,6H2 |
InChI Key |
DBGJAFIRVMSSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



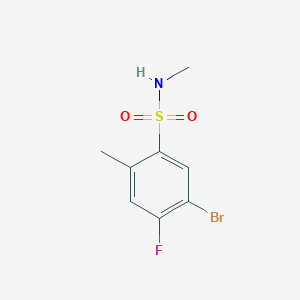

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)


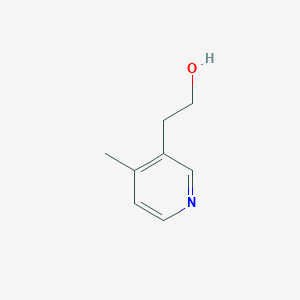
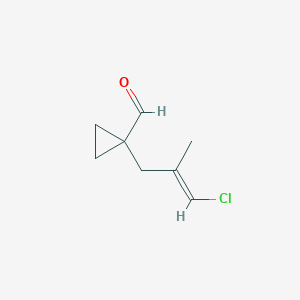
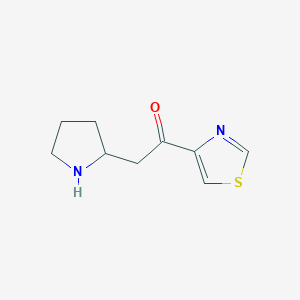

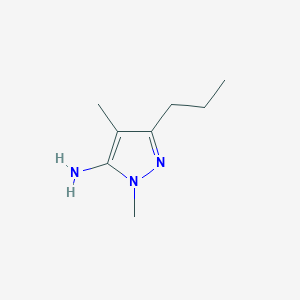
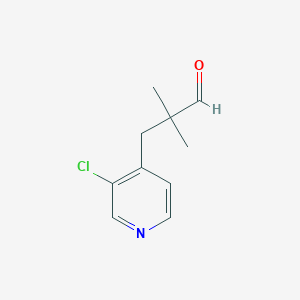
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)
amine](/img/structure/B15272542.png)
